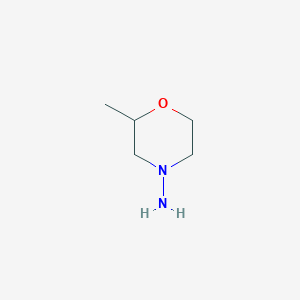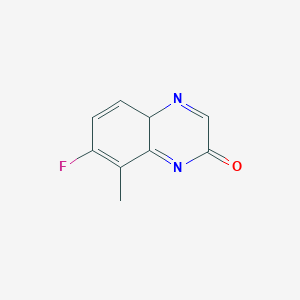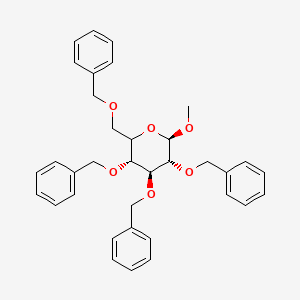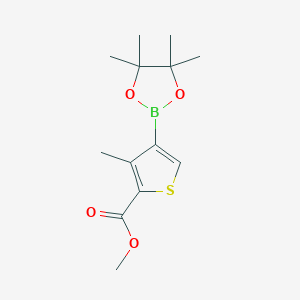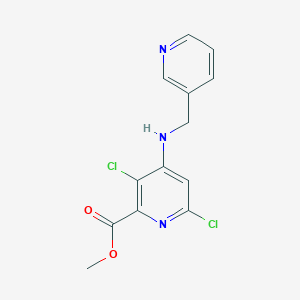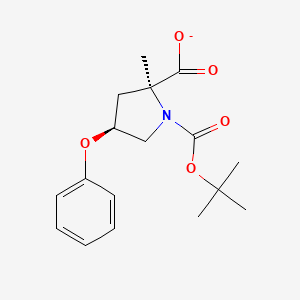
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methyl-4-phenoxypyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a five-membered pyrrolidine ring with a phenoxy group and a BOC (tert-butoxycarbonyl) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting a suitable precursor with reagents such as dichloromethane and DMAP (4-dimethylaminopyridine) under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine intermediate.
Protection with BOC Group: The final step involves the protection of the amino group with BOC anhydride to form the desired compound.
Industrial Production Methods
Industrial production of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenoxy group or the BOC group can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, BOC anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-cis-4-hydroxyproline methyl ester: Another compound with a BOC protecting group and a pyrrolidine ring.
N-BOC-4-phenylpyrrolidine: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is unique due to the presence of both the phenoxy group and the BOC protecting group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
93967-75-0 |
|---|---|
Molekularformel |
C17H22NO5- |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-13(10-17(18,4)14(19)20)22-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20)/p-1/t13-,17-/m0/s1 |
InChI-Schlüssel |
KFLOXSQQROKZCT-GUYCJALGSA-M |
Isomerische SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
Kanonische SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)
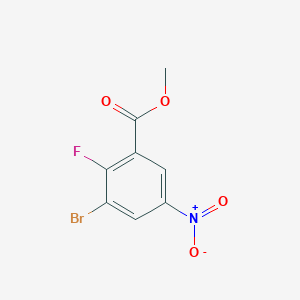
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
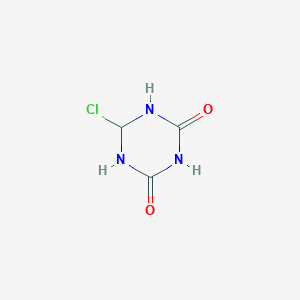
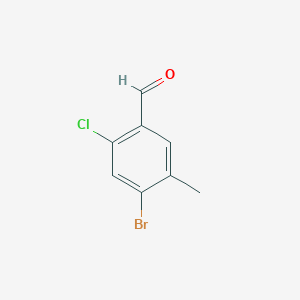
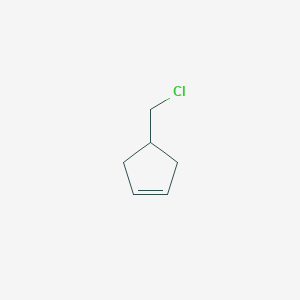


![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
